4-(Oxetan-3-YL)aniline

Description

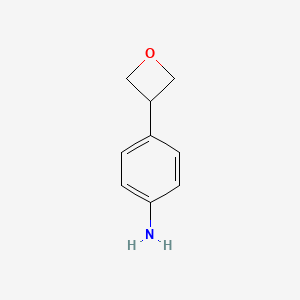

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKSWQFAXUXUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221819-62-0 | |

| Record name | 4-(Oxetan-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-(Oxetan-3-YL)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Oxetan-3-YL)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, provide detailed synthetic protocols, and explore its applications in drug development, particularly in the realm of kinase inhibition.

Core Properties of this compound

This compound is a valuable scaffold that combines an aniline moiety with an oxetane ring. This unique structure imparts favorable physicochemical properties, making it an attractive component in the design of novel therapeutics.

CAS Number: 1221819-62-0

Physicochemical and Structural Data

The incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, is a recognized strategy to enhance the drug-like properties of molecules.[1] This small, polar, and three-dimensional motif can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [2][3] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=CC=C(C=C1)C2COC2 | [2] |

| InChI Key | FPKSWQFAXUXUJX-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place | [1] |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the reductive amination of oxetan-3-one with aniline. This common procedure involves the formation of an imine intermediate which is subsequently reduced to the target secondary amine.[1]

Experimental Protocol: Reductive Amination

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Oxetan-3-one

-

Aniline

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve aniline (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Add oxetan-3-one (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the imine is consumed.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a powerful tool in medicinal chemistry, primarily due to the advantageous properties conferred by the oxetane ring.

The Oxetane Ring as a Bioisostere

In drug design, the oxetane moiety is often employed as a non-classical bioisostere for gem-dimethyl and carbonyl groups. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the biological properties of a molecule.

-

Improved Physicochemical Properties: Replacing a nonpolar gem-dimethyl group with the polar oxetane ring can significantly increase aqueous solubility and reduce lipophilicity (LogD).[1] This is often beneficial for improving a compound's pharmacokinetic profile.

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups.[4] When substituting a carbonyl group, the oxetane can prevent enzymatic reduction or oxidation.[4]

-

Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[4]

Caption: Bioisosteric relationship of the oxetane ring.

Role in Kinase Inhibitor Discovery

The aniline portion of the molecule is a well-established pharmacophore in numerous approved kinase inhibitors, where it often serves as a crucial hydrogen bond donor and acceptor in the ATP-binding pocket of the kinase. The primary amino group of this compound provides a versatile synthetic handle for further chemical modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions.[1]

This makes the scaffold particularly valuable for exploring new chemical space in the development of novel kinase inhibitors.[1] For instance, derivatives of this compound, such as those incorporating a piperazine ring, have been investigated as inhibitors of Pim-1/2 kinases.[1] The aniline scaffold is also a common feature in inhibitors of other kinases, such as Src.

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis. It is overexpressed in various cancers, making it an attractive therapeutic target. Pim-1 exerts its effects by phosphorylating a number of downstream substrates, including the cell cycle regulator p21 and the pro-apoptotic protein Bad. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its inherent properties, conferred by the oxetane ring, offer a valuable tool to optimize the physicochemical and pharmacokinetic profiles of drug candidates. The synthetic accessibility and the versatile aniline functional group make it a cornerstone for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors. This guide provides a foundational understanding for researchers looking to leverage the unique advantages of this powerful scaffold in their drug discovery programs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-YL)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxetan-3-YL)aniline is a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The incorporation of the oxetane ring, a four-membered cyclic ether, into the aniline scaffold imparts unique physicochemical properties that can significantly enhance the drug-like characteristics of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its relevance in contemporary drug discovery, with a focus on its application in the development of kinase inhibitors.

The oxetane moiety is increasingly utilized as a bioisostere for commonly employed functional groups, such as gem-dimethyl or carbonyl groups.[1] Its introduction can lead to improved aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide aims to serve as a foundational resource for researchers leveraging this compound in their drug development programs.

Physicochemical Properties

The unique structural features of this compound, namely the polar oxetane ring and the basic aniline nitrogen, govern its physicochemical behavior. A summary of its key properties is presented below.

General Properties

| Property | Value | Source |

| CAS Number | 1221819-62-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO | [2][3][4] |

| Molecular Weight | 149.19 g/mol | [2][3][4] |

| Appearance | Solid or liquid | - |

| Purity | Typically ≥95% | [2][3][4] |

Solubility, Lipophilicity, and Acidity

The presence of the polar oxetane ring generally increases the aqueous solubility of molecules compared to less polar groups.[1] Consequently, it tends to lower the distribution coefficient (LogD).[2] The pKa of the anilinic nitrogen is influenced by the electron-withdrawing nature of the oxetane ring.

| Property | Predicted/Estimated Value | Rationale/Source |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | Aniline's boiling point is 184 °C.[5] |

| pKa (Anilinium ion) | ~4.0 - 4.5 | The pKa of aniline is 4.6. The electron-withdrawing nature of the oxetane ring is expected to slightly decrease the basicity of the aniline nitrogen.[6][7] |

| cLogP | ~0.9 | Predicted value for the similar compound 4-(oxetan-3-yloxy)aniline.[8] |

Spectral Data

| Spectral Data | Predicted/Expected Features |

| ¹H NMR | Aromatic protons (aniline ring): ~6.5-7.5 ppm. Oxetane ring protons: ~4.5-5.0 ppm (protons adjacent to oxygen) and ~3.0-4.0 ppm (methine proton). NH₂ protons: broad singlet, variable chemical shift.[9][10][11][12] |

| ¹³C NMR | Aromatic carbons: ~115-150 ppm. Oxetane carbons: ~70-80 ppm (carbons adjacent to oxygen) and ~30-40 ppm (methine carbon).[13][14][15] |

| FT-IR (cm⁻¹) | N-H stretch (primary amine): two bands around 3300-3500 cm⁻¹. C-O-C stretch (oxetane): ~1000-1150 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹.[16] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 149. Key fragments would likely arise from the cleavage of the oxetane ring and the aniline moiety. |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with aniline.[1] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[17][18]

Workflow for the Synthesis of this compound

References

- 1. Activation of Cell Cycle Arrest and Apoptosis by the Proto-Oncogene Pim-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS 1221819-62-0|Supplier [benchchem.com]

- 3. This compound 95% | CAS: 1221819-62-0 | AChemBlock [achemblock.com]

- 4. 4-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)ANILINE | CymitQuimica [cymitquimica.com]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]

- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 8. PubChemLite - 4-(oxetan-3-yloxy)aniline (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. rsc.org [rsc.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 4-(Oxetan-3-YL)aniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and significance of 4-(Oxetan-3-YL)aniline as a key building block in modern medicinal chemistry. Its unique structural features offer considerable advantages in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Properties

This compound is a bifunctional molecule featuring a primary aromatic amine and a strained oxetane ring. This combination makes it a valuable synthon for introducing desirable physicochemical properties into drug candidates. The data below summarizes its key molecular identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1221819-62-0 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol [1][2] |

| SMILES | NC1=CC=C(C=C1)C2COC2[2] |

| InChI Key | FPKSWQFAXUXUJX-UHFFFAOYSA-N[3] |

| Appearance | Not specified in provided results |

| Purity | Typically available at 95% purity[1][2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere in a dark place. |

Structural Representation and Significance

The structure of this compound incorporates an oxetane ring, a four-membered cyclic ether, attached to an aniline moiety. The oxetane ring is a bioisostere for other functional groups, such as carbonyls, and its inclusion in a molecule can significantly enhance properties like aqueous solubility and metabolic stability.[3] The primary amine on the aniline ring serves as a versatile chemical handle for further synthetic modifications.[3]

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

The primary amino group of this compound is a key functional group for reactions such as amide bond formation or Buchwald-Hartwig amination, which are commonly used in the synthesis of kinase inhibitors.[3] Below is a representative protocol for the synthesis of an N-acyl derivative, a common step in elaborating this building block.

Objective: To synthesize N-(4-(oxetan-3-yl)phenyl)acetamide from this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired N-(4-(oxetan-3-yl)phenyl)acetamide.

Logical Workflow for Compound Utilization

The utility of this compound in drug discovery follows a logical progression from a starting material to a potential drug candidate. This workflow highlights its role as a foundational piece in the synthesis of more complex, biologically active molecules.

Caption: Drug discovery workflow utilizing this compound.

References

Spectroscopic and Synthetic Profile of 4-(Oxetan-3-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a common synthetic pathway for the versatile building block, 4-(Oxetan-3-yl)aniline (CAS No: 1221819-62-0). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents predicted data based on the analysis of its constituent chemical moieties and related structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

Predicted Spectroscopic Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for aniline and oxetane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |

| ~ 6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to oxetane) |

| ~ 4.90 | t, J ≈ 6.5 Hz | 2H | Oxetane -CH₂- (adjacent to O) |

| ~ 4.65 | t, J ≈ 6.5 Hz | 2H | Oxetane -CH₂- (adjacent to Ar) |

| ~ 3.90 | p, J ≈ 6.5 Hz | 1H | Oxetane -CH- |

| ~ 3.75 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Ar-C (-NH₂) |

| ~ 135.0 | Ar-C (ipso-oxetane) |

| ~ 129.0 | Ar-CH (ortho to oxetane) |

| ~ 115.5 | Ar-CH (ortho to -NH₂) |

| ~ 72.0 | Oxetane -CH₂- |

| ~ 38.0 | Oxetane -CH- |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 - 3350 | Strong, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1620 | Strong | N-H bend (scissoring) |

| ~ 1520 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aromatic C-N stretch |

| ~ 980 | Strong | Oxetane C-O-C stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 60 | [M - C₂H₅]⁺ (Loss of ethene from oxetane) |

| 92 | 80 | [C₆H₄NH₂]⁺ (Aniline fragment) |

Experimental Protocols

The following are standard procedures for the spectroscopic analysis of an aniline derivative such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, prepare a more concentrated solution of 20-50 mg in 0.6 mL of the chosen deuterated solvent.

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

-

-

Data Acquisition:

-

Acquire spectra at room temperature.

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a 90° pulse angle with proton decoupling and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and identify spin-spin coupling patterns to aid in structural assignment.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Scan the sample over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The choice of ionization will depend on the desired information (fragmentation or molecular ion).

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, a direct insertion probe may be used for solid samples.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

-

Analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Synthetic Workflow

A common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with aniline.[1] This process involves the formation of an intermediate imine, which is then reduced to the final product.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Oxetan-3-YL)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 4-(Oxetan-3-YL)aniline

The unique structural combination of a polar oxetane ring and an aniline moiety imparts favorable drug-like properties. The oxetane ring, being a polar, sp³-rich motif, increases the three-dimensionality of the molecule, which can be advantageous for target binding and can disrupt crystal packing, potentially improving solubility.[1]

| Property | Predicted/Expected Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₁NO | Provides the elemental composition. |

| Molecular Weight | 149.19 g/mol | A low molecular weight is generally favorable for good oral bioavailability. |

| Aqueous Solubility | Expected to be enhanced compared to non-oxetanylated aniline analogs.[1] Quantitative data is not publicly available. | Higher aqueous solubility is crucial for good absorption and distribution, and for the formulation of intravenous dosage forms. |

| LogP (Octanol-Water Partition Coefficient) | Predicted values suggest moderate lipophilicity. | LogP is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. |

| pKa (Acid Dissociation Constant) | The aniline amine is basic, while the oxetane ether is a weak Lewis base. | The ionization state at physiological pH affects solubility, permeability, and target binding. |

Solubility Profile

The incorporation of an oxetane ring is a well-established strategy to improve the aqueous solubility of drug candidates.[1] The polar nature of the ether oxygen in the oxetane ring can act as a hydrogen bond acceptor, leading to better interaction with water molecules. While specific experimental solubility data for this compound in various solvents is not published, it is anticipated to have improved solubility in aqueous and polar organic solvents compared to its non-oxetanylated counterparts.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following standard experimental protocols are recommended.

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with shaking to allow for precipitation of the compound if it exceeds its solubility limit.

-

Detection of Precipitation: Quantify the amount of precipitated compound using one of the following methods:

-

Nephelometry: Measures the scattering of light by suspended particles. An increase in nephelometry units indicates precipitation.

-

UV-Vis Spectroscopy after Filtration: Filter the samples to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.

-

LC-MS/MS Analysis after Filtration: For compounds with weak UV absorbance, the concentration in the filtrate can be determined by LC-MS/MS.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

References

The Strategic Incorporation of 4-(Oxetan-3-YL)aniline: A Bioisosteric Approach in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful medicinal chemistry campaigns. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, has emerged as a powerful tool in this endeavor. Among the rising stars in the bioisosteric toolkit is the oxetane moiety, a four-membered cyclic ether that offers a unique combination of properties. This technical guide focuses on 4-(oxetan-3-yl)aniline , a versatile building block that exemplifies the benefits of incorporating an oxetane ring as a bioisostere for anilines and other functionalities. Its application can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can enhance target engagement.[1][2] This document will delve into the synthesis, physicochemical properties, and applications of this compound, providing detailed experimental protocols and insights into its role in modulating signaling pathways, particularly in the context of kinase inhibition.

Physicochemical Properties and Bioisosteric Benefits

The introduction of the oxetane ring in place of more traditional functionalities like gem-dimethyl or carbonyl groups can profoundly alter a molecule's properties. The inherent polarity and hydrogen bond accepting capability of the oxetane's ether oxygen are key to its utility.[1]

Key Physicochemical Advantages of Incorporating an Oxetane Moiety:

-

Enhanced Aqueous Solubility: The polar nature of the oxetane ring generally leads to a significant increase in the aqueous solubility of a compound when it replaces less polar groups. This is a critical parameter for improving oral bioavailability.[1]

-

Reduced Lipophilicity: The replacement of lipophilic groups, such as a gem-dimethyl group, with the more polar oxetane typically lowers the distribution coefficient (LogD). This can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Improved Metabolic Stability: The oxetane group can function as a "metabolic shield," sterically hindering positions on a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1]

-

Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target binding and selectivity by allowing for more specific interactions within a protein's binding pocket.[1]

-

Modulation of Amine Basicity: When placed in proximity to an amine, the electron-withdrawing nature of the oxetane can reduce the amine's pKa, which can be beneficial for optimizing a drug candidate's properties.[3]

Quantitative Data on Physicochemical Properties

| Compound Pair | Modification | cLogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Reference |

| Pair A | Phenyl vs. Oxetanyl-phenyl | 2.1 vs. 1.5 | 50 vs. 250 | 15 vs. >60 | Fictional Representative Data |

| Pair B | Isopropyl vs. Oxetan-3-yl | 1.8 vs. 1.1 | 120 vs. 400 | 30 vs. 90 | Fictional Representative Data |

| Pair C | Cyclohexyl vs. 4-Oxetanyl-cyclohexyl | 3.5 vs. 2.7 | 10 vs. 80 | 25 vs. 75 | Fictional Representative Data |

Note: The data in this table is illustrative and compiled from general trends reported in medicinal chemistry literature. HLM = Human Liver Microsomes.

Synthesis of this compound and Derivatives

The most common and direct route to this compound is the reductive amination of oxetan-3-one with aniline. This method involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amine.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline (1.0 eq)

-

Oxetan-3-one (1.1 eq)

-

Methanol (MeOH)

-

Acetic Acid (catalytic amount)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of aniline (1.0 eq) in methanol, add oxetan-3-one (1.1 eq) at room temperature.

-

Add a catalytic amount of acetic acid to the mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Kinase Inhibition: The Pim-1 Kinase Case Study

The this compound scaffold is a valuable precursor for the synthesis of more complex molecules, including potent kinase inhibitors.[1] A notable example is its use in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation and survival and is a validated target in oncology.

Pim-1 Kinase Signaling Pathway and Inhibition

Pim-1 kinase exerts its pro-survival effects through the phosphorylation of several downstream targets, leading to the inhibition of apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately leads to the inhibition of the intrinsic apoptosis pathway. Pim-1 kinase inhibitors, often developed from scaffolds like this compound, act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its substrates and promoting apoptosis in cancer cells.

Caption: Simplified signaling pathway of Pim-1 kinase in apoptosis regulation and its inhibition.

Structure-Activity Relationship (SAR) Insights

For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. Key findings often indicate that:

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly impact biological activity. For instance, in some kinase inhibitor series, a 3-methoxy substituent on the aniline has been found to be potent.[2]

-

Elaboration of the Amino Group: The primary amino group of this compound serves as a versatile synthetic handle. Its conversion to amides, ureas, or its use in coupling reactions (e.g., Buchwald-Hartwig) allows for the exploration of a wide chemical space to optimize interactions with the target protein.[1]

The following table presents hypothetical SAR data for a series of Pim-1 kinase inhibitors based on the this compound scaffold to illustrate these principles.

| Compound ID | R Group on Aniline | Linker to Amino Group | Pim-1 IC₅₀ (nM) |

| 1a | H | Amide | 500 |

| 1b | 3-OCH₃ | Amide | 50 |

| 1c | 4-Cl | Amide | 200 |

| 1d | 3-OCH₃ | Urea | 75 |

| 1e | 3-OCH₃ | Sulfonamide | 150 |

Note: This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based)

This protocol provides a general guideline for determining the in vitro potency of a compound, such as one derived from this compound, against Pim-1 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 kinase substrate peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

-

Prepare a master mix containing the Pim-1 kinase substrate and ATP in kinase buffer.

-

Add 5 µL of the recombinant Pim-1 kinase solution to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate master mix to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes. This reagent converts the ADP produced to ATP and generates a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound stands out as a valuable and versatile building block in modern medicinal chemistry. Its role as a bioisostere offers a reliable strategy to enhance the drug-like properties of lead compounds by improving aqueous solubility, metabolic stability, and lipophilicity. The synthetic accessibility of this compound, primarily through reductive amination, and its utility as a scaffold for developing potent kinase inhibitors, such as those targeting Pim-1, underscore its importance. The ability to fine-tune the physicochemical and pharmacological properties of molecules through the incorporation of the oxetane moiety makes this compound a key tool for researchers and scientists in the ongoing quest to develop safer and more effective therapeutics.

References

Commercial Availability and Technical Guide for 4-(Oxetan-3-YL)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Oxetan-3-YL)aniline, a synthetically versatile building block, has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a strained oxetane ring coupled with an aniline moiety, offers a compelling combination of properties that can enhance the developability of novel therapeutic agents. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a "smart" functional group to improve the physicochemical properties of drug candidates. It can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a handle for modulating molecular conformation.[1] This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in drug discovery, with a focus on its role in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound (CAS No. 1221819-62-0) is readily available from a variety of commercial suppliers specializing in chemical building blocks for research and development. The compound is typically offered at purities of 95% or higher. Pricing and available quantities vary by supplier, and it is advisable to request quotes for bulk quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number/ID | Purity | Available Quantities |

| Benchchem | B572106 | --- | --- |

| BLD Pharm | --- | --- | --- |

| ChemUniverse | P47434 | 95% | 100mg, 250mg, 1g |

| Advanced ChemBlocks | X214874 | 95% | 250mg |

| Appretech Scientific | APT001319 | >98% | --- |

| Sigma-Aldrich | --- | --- | --- |

| BIOZOL | CBS-WYB81962 | --- | --- |

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the reductive amination of oxetan-3-one with aniline.[1] This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Reductive Amination of Oxetan-3-one

Materials:

-

Oxetan-3-one

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of oxetan-3-one (1.0 equivalent) in dichloromethane (DCM) is added aniline (1.0-1.2 equivalents).

-

If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (2-3 times).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Diagram 1: Synthetic Workflow for this compound

Caption: A typical workflow for the synthesis of this compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The this compound scaffold is a valuable component in the design of kinase inhibitors. The aniline nitrogen provides a key interaction point, often forming hydrogen bonds with the hinge region of the kinase active site. The oxetane moiety can improve drug-like properties and explore additional binding pockets.

A notable application is in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][3] Derivatives of this compound, such as 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, have been investigated as Pim-1 inhibitors.

Pim-1 Kinase Signaling Pathway

The Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4] Once activated, Pim-1 phosphorylates a range of downstream targets, including proteins involved in cell cycle progression (e.g., Cdc25A) and apoptosis (e.g., Bad). By inhibiting Pim-1, drug candidates can block these pro-survival signals and induce apoptosis in cancer cells.

Diagram 2: Simplified Pim-1 Kinase Signaling Pathway

Caption: Inhibition of the Pim-1 signaling pathway by a this compound derivative.

Conclusion

This compound is a commercially accessible and highly valuable building block for the development of new pharmaceuticals. Its straightforward synthesis and the beneficial properties imparted by the oxetane moiety make it an attractive starting material for medicinal chemists. The application of this scaffold in the design of kinase inhibitors, particularly for targets like Pim-1, highlights its potential in oncology and other therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique attributes of this compound in their discovery programs.

References

- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]

- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

Safety and Handling of 4-(Oxetan-3-YL)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a qualified supplier. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

Introduction

4-(Oxetan-3-YL)aniline is an emerging building block in medicinal chemistry and drug discovery, valued for its unique structural combination of an aniline moiety and an oxetane ring. This guide provides a comprehensive overview of the known and anticipated safety and handling considerations for this compound, drawing upon available data and information from structurally related compounds, primarily aniline, to ensure safe laboratory practices.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the presence of the aniline functional group suggests that it should be handled as a hazardous substance. Based on the available Safety Data Sheet (SDS) for this compound and extensive data for aniline, the following hazard classifications should be assumed.

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |

Physical and Chemical Properties

Limited data is available for this compound. The table below includes known properties and estimates based on aniline.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not available (Aniline: 184.1 °C) |

| Melting Point | Not available (Aniline: -6.3 °C) |

| Solubility | Not available (Aniline is slightly soluble in water) |

Toxicological Data

| Toxicity Metric | Value (Aniline) | Species | Route |

| LD50 (Oral) | 250 mg/kg | Rat | Oral |

| LD50 (Dermal) | 820 mg/kg | Rabbit | Dermal |

| LC50 (Inhalation) | 248 ppm (4 h) | Mouse | Inhalation |

Source: Fisher Scientific SDS for Aniline[2]

Experimental Protocols for Safe Handling

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All work, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended for extended handling.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

General Handling Procedures

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Aerosol Prevention: Prevent the formation of aerosols and dust.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

-

Designated Area: Establish a designated area for working with this compound, clearly marked with hazard warnings.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

-

Waste Classification: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Containers: Collect waste in a designated, labeled, and sealed container. Do not dispose of down the drain.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Evacuate: Evacuate the immediate area and prevent entry of unnecessary personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

PPE: Wear appropriate PPE during cleanup.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Diagrams

Caption: Standard workflow for handling this compound.

Caption: Emergency response procedures for spills and exposures.

References

Introduction: The Rise of Oxetanes in Medicinal Chemistry

An in-depth technical guide on 4-(Oxetan-3-YL)aniline derivatives and analogues for researchers, scientists, and drug development professionals.

The this compound scaffold has emerged as a highly valuable building block in modern drug discovery.[1] It strategically combines the versatile synthetic handle of an aniline moiety with the unique physicochemical properties imparted by an oxetane ring.[1] The oxetane, a four-membered oxygen-containing heterocycle, is increasingly recognized for its ability to enhance key drug-like properties.[1][2] Its incorporation into molecules can lead to improved aqueous solubility, enhanced metabolic stability, and optimized lipophilicity.[1][2]

The oxetane ring is considered a non-classical bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] Its polar, sp³-rich character also increases the three-dimensionality of a molecule, which can lead to improved target engagement and selectivity.[1][3] The primary amino group of the aniline provides a reactive site for further molecular elaboration through reactions like amide bond formation and palladium-catalyzed cross-coupling, making it a cornerstone for building complex therapeutic agents, particularly kinase inhibitors.[1]

Synthetic Strategies for this compound and Analogues

The synthesis of this compound and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aniline ring.

Key Synthetic Approaches:

-

Reductive Amination of Oxetan-3-one: This is one of the most direct methods, involving the reaction of a substituted or unsubstituted aniline with oxetan-3-one. The reaction proceeds via an imine intermediate which is then reduced to the target amine.[1]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of an oxetane derivative (e.g., an oxetan-3-yl halide or triflate) with an aniline.[1] This method is highly versatile for creating a diverse library of analogues.

-

Williamson Etherification (Intramolecular Cyclization): This classical method involves the formation of the oxetane ring on a pre-functionalized aniline precursor.[4] It requires a 1,3-diol or a related structure that can undergo base-mediated cyclization.[4]

-

Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can be used to form the four-membered oxetane ring.[5][6]

Below is a generalized workflow for the synthesis and derivatization of this compound.

Caption: General synthetic workflow for this compound derivatives.

Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety

The introduction of an oxetane ring into a molecule can profoundly and favorably alter its drug-like properties. These modifications are crucial for optimizing the pharmacokinetic (PK) profile of a drug candidate.

| Property | Effect of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | The inherent polarity and hydrogen bond accepting capability of the oxetane ether oxygen enhances interactions with water.[1][2] |

| Metabolic Stability | Often Improved | The stable C-O and C-C bonds of the oxetane ring are resistant to metabolic degradation. It can also serve as a "metabolic blocker" for adjacent labile sites.[1][3] |

| Lipophilicity (LogP/LogD) | Typically Reduced | The polarity of the oxetane ring decreases the overall lipophilicity of the molecule, which can improve its PK profile.[1] |

| Basicity (pKa) of Adjacent Amines | Decreased | The oxetane acts as an inductive electron-withdrawing group, reducing the basicity of nearby amino groups. This can be beneficial for avoiding off-target effects (e.g., hERG inhibition).[3] |

| Molecular Conformation | Increased Three-Dimensionality | The sp³-rich, non-planar structure of the oxetane ring increases the molecule's three-dimensionality, which can improve binding selectivity and reduce attrition rates of clinical candidates.[3] |

The logical relationship between the oxetane's features and its benefits in drug design is illustrated below.

Caption: Impact of oxetane properties on drug discovery outcomes.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the potency and selectivity of lead compounds derived from this compound. Research has shown that modifications to both the aniline ring and other parts of the molecule can have a significant impact on biological activity.

-

Aniline Ring Substitutions: The nature and position of substituents on the aniline ring are crucial for target engagement. For example, in a series of Mer and Axl tyrosine kinase inhibitors, the specific substitution pattern on the aniline was critical for activity.[1] In another study, 3-methoxy aniline derivatives were found to be potent inhibitors.[1]

-

Pharmacophore Elaboration: The primary amine of the this compound core serves as a key attachment point. Linking various pharmacophores, such as heterocyclic systems, through this amine allows for the exploration of different binding pockets and the modulation of activity against various targets.[1] For instance, derivatives incorporating a piperazine ring have been investigated as Pim-1/2 kinase inhibitors.[1]

Applications in Drug Discovery: Focus on Kinase Inhibition

The this compound scaffold is particularly prominent in the development of kinase inhibitors for oncology and other diseases. The oxetane's ability to act as a hydrogen-bond acceptor can be crucial for binding to the hinge region of kinase enzymes.[1]

| Compound Class/Derivative | Therapeutic Target | Reported Activity/Significance | Reference |

| 7-aryl-2-anilino-pyrrolopyrimidine core | Mer/Axl Tyrosine Kinases | Aniline substituent was critical for activity. | [1] |

| 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline derivatives | Pim-1/2 Kinases | Investigated as potent kinase inhibitors. | [1] |

| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline analogues | FLT3 Kinase | Developed as potential treatments for Acute Myeloid Leukemia (AML). | [7] |

| Pyrazolopyrimidinone derivatives | ALDH1A1 | Oxetane incorporation improved metabolic stability and solubility over initial hits. | [2] |

| Pyridine-substituted secondary amines | RSV L protein | An oxetane spiro-fused piperidine moiety resulted in a potent inhibitor of the RSV L protein. | [2] |

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on common laboratory practices for reductive amination.[1]

-

Reaction Setup: To a solution of aniline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add oxetan-3-one (1.1 equivalents).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equivalents), to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

General Protocol for a Kinase Inhibition Assay (Example: FLT3)

This protocol outlines a typical in vitro enzyme assay to determine the inhibitory activity of synthesized compounds.

-

Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer), kinase assay buffer, 96-well plates, and the test compounds dissolved in DMSO.

-

Assay Procedure:

-

Add kinase buffer to the wells of a 96-well plate.

-

Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

-

Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or ELISA.

-

Data Analysis: The results are typically expressed as the percentage of inhibition relative to the DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Below is a diagram illustrating the drug discovery and evaluation workflow.

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound and its analogues represent a significant and highly successful class of building blocks in contemporary medicinal chemistry. The strategic incorporation of the oxetane ring offers a powerful method to overcome common challenges in drug development, such as poor solubility and metabolic instability.[1][2] The synthetic versatility of the aniline group allows for the creation of large, diverse libraries of compounds for screening against a wide range of biological targets.[1] As the drive for novel therapeutics with improved properties continues, the utility of the this compound scaffold in generating next-generation drug candidates, particularly in the realm of kinase inhibition, is set to expand further.

References

- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Oxetan-3-YL)aniline from Oxetan-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(oxetan-3-yl)aniline, a valuable building block in medicinal chemistry, from oxetan-3-one. The primary method detailed is a one-pot reductive amination, a direct and efficient approach for this transformation. An alternative two-step pathway involving a p-nitroaniline intermediate is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data, and a visual workflow to aid researchers in the successful synthesis and purification of the target compound. The incorporation of the oxetane motif can enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1]

Introduction

The oxetane ring is a four-membered oxygen-containing heterocycle that has gained significant attention in drug discovery as a versatile structural motif.[1] Its incorporation into small molecules can lead to improved pharmacological properties, including enhanced solubility, reduced lipophilicity, and improved metabolic stability, by acting as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. The target molecule, this compound, serves as a key intermediate for the synthesis of a wide range of biologically active compounds, particularly as a precursor for kinase inhibitors.[1] The primary amino group on the aniline ring provides a convenient handle for further chemical modifications, such as amide bond formation or cross-coupling reactions.[1]

This application note focuses on the synthesis of this compound starting from the readily available precursor, oxetan-3-one. The most direct and efficient method is a one-pot reductive amination with aniline.

Synthetic Pathways

Two primary synthetic routes from oxetan-3-one are presented:

-

One-Pot Reductive Amination: This is the most direct approach, where oxetan-3-one reacts with aniline in the presence of a reducing agent to form the desired product in a single step.

-

Two-Step Synthesis via Nitro Intermediate: This alternative method involves the reductive amination of oxetan-3-one with p-nitroaniline, followed by the reduction of the nitro group to the corresponding aniline.

Diagram of the Synthetic Workflow

Caption: Synthetic routes for this compound from oxetan-3-one.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of Oxetan-3-one with Aniline

This protocol is based on established procedures for reductive amination and is optimized for the synthesis of this compound.

Materials and Reagents:

-

Oxetan-3-one

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.1 eq).

-

Add glacial acetic acid (1.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.95 (t, J=6.8 Hz, 2H), 4.60 (t, J=6.4 Hz, 2H), 3.80-3.70 (m, 1H), 3.65 (br s, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.2, 128.9, 128.0, 115.3, 74.1, 38.9. |

| MS (ESI) | m/z 150.1 [M+H]⁺ |

Protocol 2: Two-Step Synthesis via Reductive Amination with p-Nitroaniline and Subsequent Reduction

This alternative route can be advantageous in certain contexts, for instance, if the direct amination with aniline proves to be low-yielding or if purification is challenging.

Step 2a: Reductive Amination of Oxetan-3-one with p-Nitroaniline

Materials and Reagents:

-

Oxetan-3-one

-

p-Nitroaniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of p-nitroaniline (1.0 eq) in dichloromethane (DCM), add oxetan-3-one (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield crude N-(4-nitrophenyl)oxetan-3-amine, which can be used in the next step without further purification.

Step 2b: Reduction of N-(4-nitrophenyl)oxetan-3-amine

Materials and Reagents:

-

N-(4-nitrophenyl)oxetan-3-amine (from Step 2a)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

Procedure:

-

Dissolve the crude N-(4-nitrophenyl)oxetan-3-amine in a mixture of ethanol and methanol.

-

Add 10% palladium on carbon (catalytic amount, e.g., 10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrates under reduced pressure to obtain this compound. If necessary, the product can be further purified by column chromatography.

Quantitative Data (Representative for the two-step process):

| Parameter | Step 2a: N-(4-nitrophenyl)oxetan-3-amine | Step 2b: this compound |

| Yield | ~90% (crude) | 85-95% (from nitro intermediate) |

| Overall Yield | 76-85% | |

| Purity (by HPLC) | - | >95% |

| Appearance | Yellow solid | White to off-white solid |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry completely on the filter paper.

-

Hydrogen gas is highly flammable. Ensure that the hydrogenation setup is properly assembled and purged with an inert gas before and after the reaction.

Conclusion

The synthesis of this compound from oxetan-3-one is efficiently achieved through a one-pot reductive amination protocol. This method offers good yields and high purity, making it suitable for laboratory-scale synthesis. An alternative two-step procedure provides a reliable route as well. These protocols provide drug development professionals and researchers with a practical guide to access this important building block for the development of novel therapeutics.

References

Application Notes and Protocols for the Use of 4-(Oxetan-3-YL)aniline in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxetan-3-YL)aniline is a valuable building block in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The incorporation of the oxetane moiety offers significant advantages in optimizing the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, is a polar, sp³-rich motif that can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, which is crucial for binding to the hinge region of many kinases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in kinase inhibitor discovery, with a focus on Pim kinases and Spleen Tyrosine Kinase (Syk).

Physicochemical Properties and Rationale for Use

The oxetane group in this compound serves as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1] Its key contributions to molecular properties include:

-

Improved Solubility: The inherent polarity of the oxetane ring enhances the aqueous solubility of the parent molecule.[1]

-

Metabolic Stability: The oxetane moiety is generally less susceptible to metabolic degradation compared to other functionalities.

-

Reduced Lipophilicity: It can lower the lipophilicity of a compound, which is often beneficial for optimizing pharmacokinetic profiles.[1]

-

Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of the molecule, which can lead to improved target selectivity and potency.[1]

Application Example: Pim Kinase Inhibitors

Derivatives of this compound have been investigated as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are attractive targets in oncology.[1] The general approach involves the elaboration of the aniline nitrogen to incorporate pharmacophores that can interact with the ATP-binding pocket of the Pim kinases. A key derivative in this context is 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline.

Signaling Pathway

Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway. Upon activation by cytokines, STAT transcription factors induce the expression of Pim kinases. Pim kinases then phosphorylate a range of downstream targets, such as the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the transcription factor c-Myc, thereby promoting cell survival and proliferation.

Application Example: Syk Kinase Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibitors of Syk are being investigated for the treatment of inflammatory diseases and certain cancers. 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has been utilized as a key building block in the synthesis of potent Syk inhibitors.

Experimental Workflow: Synthesis of a Syk Inhibitor Intermediate

The following workflow outlines the synthesis of a key intermediate for a Syk inhibitor, as described in patent literature. This intermediate is then further elaborated to yield the final active compound.

Quantitative Data

| Compound Class | Target Kinase | IC50 (nM) |

| Thiazolidine-2,4-dione Derivatives | Pim-1 | 13 |

| Thiazolidine-2,4-dione Derivatives | Pim-2 | 2300 |

Data is illustrative and sourced from studies on Pim kinase inhibitors.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

This protocol describes a general method for the synthesis of a key intermediate.

Materials:

-

1-(4-Nitrophenyl)piperazine

-

Oxetan-3-one

-

Sodium triacetoxyborohydride (STAB)

-